molecular formula C8H8ClF5O3 B14332940 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol CAS No. 101517-11-7

7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol

Katalognummer: B14332940
CAS-Nummer: 101517-11-7
Molekulargewicht: 282.59 g/mol
InChI-Schlüssel: RPPNTTQJCLRAMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol is a synthetic organic compound with the molecular formula C8H8ClF5O3

Vorbereitungsmethoden

The synthesis of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound followed by the introduction of hydroxyl and carbonyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-Chloro-7,7-difluoro-6-trifluoromethylheptan-2,4-dion-6-ol include:

    6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione: Shares similar halogenation patterns and functional groups.

    7-Chloro-7,7-difluoro-6-hydroxy-2-methyl-6-(trifluoromethyl)-2-hepten-4-one:

Eigenschaften

CAS-Nummer

101517-11-7

Molekularformel

C8H8ClF5O3

Molekulargewicht

282.59 g/mol

IUPAC-Name

6-[chloro(difluoro)methyl]-7,7,7-trifluoro-6-hydroxyheptane-2,4-dione

InChI

InChI=1S/C8H8ClF5O3/c1-4(15)2-5(16)3-6(17,7(9,10)11)8(12,13)14/h17H,2-3H2,1H3

InChI-Schlüssel

RPPNTTQJCLRAMM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(=O)CC(C(F)(F)F)(C(F)(F)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.